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Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and biological activity of WEHI-345, a potent and selective inhibitor of Receptor-
Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists,
and drug development professionals interested in the therapeutic potential of targeting the
NOD signaling pathway in inflammatory and autoimmune diseases.

Chemical Structure and Properties

WEHI-345 is a small molecule inhibitor belonging to the pyrazolopyrimidine class of
compounds. Its chemical structure and key properties are summarized below.
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Property Value

N-[2-[4-amino-3-(4-methylphenyl)-1H-
IUPAC Name pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-
pyridinecarboxamide[1][2]

Chemical Formula C22H23N70[1][3]

Molecular Weight 401.46 g/mol [3][4]

CAS Number 1354825-58-3[1][2]

Appearance Crystalline solid/Solid powder[1][2]
Purity =>98%[1][2]

Soluble in DMSO (2 mg/mL) and DMF (2

Solubilit
Y mg/mL). Slightly soluble in Ethanol.[1]

Mechanism of Action and Signaling Pathway

WEHI-345 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase
RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding
Oligomerization Domain (NOD)-like receptors, NOD1 and NODZ2.[5] Upon activation by
bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and
subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of
the transcription factor NF-kB and the production of pro-inflammatory cytokines.[5][6]

WEHI-345 binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7]
This inhibition delays RIPK2 ubiquitination and subsequent NF-kB activation, ultimately leading
to a reduction in the production of inflammatory mediators.[4][8][9]
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WEHI-345 inhibits RIPK2 kinase activity, blocking the NOD signaling pathway.
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Biological and Pharmacological Properties

WEHI-345 exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects
in both in vitro and in vivo models.

In Vitro Activi

Parameter Value Cell Line/System
RIPK2 ICso 0.13 pMI3][4] Recombinant human RIPK2
RIPK2 Kd 46 nM[10]
. >10,000 nM for RIPK1, RIPK4,
Selectivity
and RIPK5[10]
Inhibition of MDP-induced
Cellular Activity RIPK2 autophosphorylation at Raw 267.4 cells

500 NM.[4]

Potent blockade of MDP-
induced TNF and IL-6
transcription at 500 nM.[4]

Bone Marrow-Derived
Macrophages (BMDMSs)

Reduction of mMRNA levels of
NF-kB targets (TNF, IL-8, IL- THP-1 cells
1B, A20) at 500 nM.[4]

In Vivo Activi

Animal Model Dosing Regimen Key Findings

Reduced disease score,

inflammatory infiltrate, and

Experimental Autoimmune 20 mg/kg, intraperitoneal ) )
N ] o ] ) histological score. Improved
Encephalomyelitis (EAE) in injection, twice daily for 6 ]
] body weight and reduced
C57BL/6 mice days[4]

cytokine and chemokine
levels.[4]

Experimental Protocols
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This section provides detailed methodologies for key experiments involving WEHI-345.

In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of WEHI-345 against
recombinant RIPK2.

Materials:

e Recombinant human RIPK2

o« ATP

o Kinase substrate (e.g., myelin basic protein)

o WEHI-345

» Kinase buffer

o ADP-Glo™ Kinase Assay kit (Promega) or similar
e Microplate reader

Protocol:

Prepare a serial dilution of WEHI-345 in DMSO.

e In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the WEHI-345 dilutions.
« Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
 Incubate the plate at room temperature for a specified time (e.g., 1 hour).

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay
system according to the manufacturer's instructions.

e The luminescence signal, which is proportional to the kinase activity, is measured using a
microplate reader.
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o Calculate the percent inhibition for each concentration of WEHI-345 and determine the 1Cso
value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of MDP-Induced Cytokine
Production

Objective: To assess the ability of WEHI-345 to inhibit the production of pro-inflammatory
cytokines in response to NOD2 stimulation.

Materials:

THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)

Cell culture medium

Muramy! dipeptide (MDP)

WEHI-345

ELISA kit for TNF-a and IL-6 or RT-gPCR reagents

96-well cell culture plates

Protocol:

Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of WEHI-345 (e.g., 0-1000 nM) for 1 hour.[4]

 Stimulate the cells with MDP (e.g., 10 pg/mL) for a specified time (e.g., 4-8 hours for RT-
gPCR, 24 hours for ELISA).[4]

o For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure
the concentration of TNF-a and IL-6 using specific ELISA kits according to the
manufacturer's instructions.

o For cytokine mMRNA measurement (RT-gPCR): Lyse the cells and extract total RNA. Perform
reverse transcription to generate cDNA, followed by quantitative PCR using primers specific
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for TNF-q, IL-6, and a housekeeping gene for normalization.

o Calculate the percent inhibition of cytokine production at each WEHI-345 concentration and
determine the ICso value.

In Vivo Efficacy in a Mouse Model of Experimental
Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of WEHI-345 in a mouse model of multiple
sclerosis.

Materials:

C57BL/6 mice

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

WEHI-345

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Protocol:

Induce EAE in C57BL/6 mice by subcutaneous immunization with MOGss-ss peptide
emulsified in CFA.

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

Begin treatment with WEHI-345 (20 mg/kg, intraperitoneally, twice daily) or vehicle control at
the onset of clinical signs (typically around day 10-12).[4]

Monitor the mice daily for clinical signs of EAE and score them on a scale of O to 5.
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At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of
inflammation and demyelination.

Collect blood samples to measure plasma levels of cytokines and chemokines.

Analyze the data to compare the disease severity, histological scores, and cytokine levels
between the WEHI-345-treated and vehicle-treated groups.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2
inhibitor like WEHI-345 and the logical relationship of its inhibitory action.
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Typical experimental workflow for the evaluation of WEHI-345.
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Logical flow of WEHI-345's inhibitory action and therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611805#wehi-345-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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